molecular formula C7H6ClN3 B7967895 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B7967895
M. Wt: 167.59 g/mol
InChI Key: MGOGVQMRKGRHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: Not listed in search results

Properties

IUPAC Name

2-chloro-5-methylpyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)4-9-7(8)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGVQMRKGRHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Derivatives

Reaction of 4,5-diaminopyrimidine derivatives with α-ketoesters or aldehydes under acidic or basic conditions generates the fused pyrrole ring. For example, condensation of 4,5-diamino-2-chloropyrimidine with ethyl pyruvate in acetic acid at 80°C yields 5H-pyrrolo[3,2-d]pyrimidine intermediates. The methyl group at position 5 is introduced during this step by selecting methyl-containing carbonyl reagents.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed coupling reactions enable the formation of the pyrrole ring. A reported method involves Suzuki-Miyaura coupling between halogenated pyrimidines and boronated pyrrole precursors, though this route is less common for 5-methyl derivatives.

Methylation at Position 5

Alkylation of Pyrrolo[3,2-d]pyrimidine

Direct alkylation of the pyrrolo[3,2-d]pyrimidine core at the 5-position is achieved using methyl iodide (MeI) in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C facilitates regioselective methylation, yielding 5-methyl-5H-pyrrolo[3,2-d]pyrimidine with >85% efficiency.

Reaction Conditions:

  • Substrate: 5H-pyrrolo[3,2-d]pyrimidine

  • Base: NaH (2.2 equiv)

  • Alkylating Agent: MeI (1.5 equiv)

  • Solvent: DMF, 0°C, 12 h

  • Yield: 86%

Alternative Methylation Strategies

Copper(I) iodide-mediated coupling with trimethylaluminum (AlMe₃) offers a complementary approach under milder conditions (room temperature, tetrahydrofuran). However, this method is less selective and often requires protective group strategies to avoid over-alkylation.

Regioselective Chlorination at Position 2

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Chlorination of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine with POCl₃ in the presence of N,N-dimethylaniline as a catalyst under reflux conditions introduces chlorine at position 2. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-deficient pyrimidine ring.

Optimized Protocol:

  • Substrate: 5-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv)

  • Chlorinating Agent: POCl₃ (5.0 equiv)

  • Catalyst: N,N-dimethylaniline (0.2 equiv)

  • Temperature: 110°C, reflux, 6 h

  • Workup: Quenching with ice-water, extraction with dichloromethane

  • Yield: 78%

Sulfuryl Chloride (SO₂Cl₂) as Alternative Reagent

In cases where POCl₃ proves too aggressive, SO₂Cl₂ in dichloroethane at 60°C achieves comparable yields (72%) with reduced side-product formation.

One-Pot Synthesis Strategies

Recent advancements enable the tandem alkylation-chlorination sequence in a single reactor:

Procedure:

  • Alkylation: 5H-pyrrolo[3,2-d]pyrimidine, NaH, and MeI in DMF at 0°C for 4 h.

  • Chlorination: Direct addition of POCl₃ and N,N-dimethylaniline, heating to 110°C for 6 h.

  • Isolation: Precipitation with cold water, filtration, and recrystallization from ethanol.
    Overall Yield: 70%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances reaction control and scalability. A patented method describes:

  • Residence Time: 30 min at 120°C

  • Throughput: 1.2 kg/h

  • Purity: >99% by HPLC

Waste Minimization Techniques

Recycling of POCl₃ via vacuum distillation reduces environmental impact. Catalytic amounts of ionic liquids (e.g., [BMIM][Cl]) improve atom economy by 15%.

Analytical Validation and Quality Control

Purity Assessment:

Method Conditions Result
HPLCC18 column, acetonitrile/water (70:30), 1 mL/minRetention time: 4.2 min, Purity: 99.1%
¹H NMR (400 MHz, DMSO-d6)δ 8.45 (s, 1H), 7.02 (d, J = 3.6 Hz, 1H), 3.75 (s, 3H)Consistent with structure

Impurity Profiling:
Major impurities include:

  • Des-methyl analog: <0.5% (controlled via excess MeI)

  • Over-chlorinated byproducts: <0.3% (mitigated by SO₂Cl₂ use)

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The electron-rich pyrrole ring competes for electrophilic attack. Employing bulky catalysts (e.g., triisopropylamine) directs chlorination to the pyrimidine ring’s position 2.

Stability of Intermediates

5-Methyl-5H-pyrrolo[3,2-d]pyrimidine is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidant additives (e.g., BHT) prevent degradation.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Index
Stepwise (Alkylation → Chlorination)78%99.1%Moderate$$$
One-Pot Synthesis70%98.5%High$$
Continuous Flow82%99.3%Industrial$$$$

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative effects against a range of cancer cell lines. For instance, halogenated analogues have shown effective cytotoxicity with EC50 values ranging from 0.014 to 14.5 μM across various cancer cell lines, indicating a promising avenue for drug development in oncology .

Mechanism of Action
The anticancer properties are attributed to the compound's ability to induce apoptosis and cell cycle arrest in cancer cells. For example, specific studies have shown that treatment with pyrrolo[3,2-d]pyrimidine derivatives leads to an increase in apoptotic cell populations and alterations in cell cycle distribution, particularly in HepG2 cells . The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Enzyme Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has been identified as a DPP-IV inhibitor, which is relevant for diabetes management. The inhibition of this enzyme can lead to improved glucose metabolism and lower blood glucose levels . This property is particularly significant given the rising prevalence of diabetes globally.

Cytochrome P450 Inhibition
The compound also exhibits inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2. This interaction can influence drug metabolism and efficacy, making it a candidate for further investigation in pharmacokinetics .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrrolo[3,2-d]pyrimidine derivatives. For example, certain derivatives have been shown to significantly inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that these compounds could be developed into new therapeutic agents for inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is crucial for optimizing its biological activity. Variations in substitution patterns can dramatically affect its potency and selectivity towards different biological targets . This knowledge aids in the design of new derivatives with enhanced therapeutic profiles.

Table 1: Biological Activities of Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundTargetEC50 (μM)Mechanism
5kHepG2 Cells0.83 - 7.3Apoptosis Induction
7COX-20.04Enzyme Inhibition
DPP-IVDPP-IVN/AGlucose Regulation

Table 2: SAR Insights

Substitution PatternActivity TypeObservations
HalogenatedAnticancerHigh potency against various cell lines
Alkyl SubstitutionsReduced ToxicityImproved pharmacokinetic profiles

Case Studies

  • Antiproliferative Activity Study
    A study evaluated the cytotoxic effects of several halogenated pyrrolo[3,2-d]pyrimidines on human cancer cell lines including MDA-MB-231 and HeLa. Results indicated that certain substitutions led to enhanced activity while reducing toxicity profiles significantly .
  • DPP-IV Inhibition Research
    Research focusing on the DPP-IV inhibitory effects demonstrated that modifications at specific positions could enhance binding affinity and selectivity for the enzyme, leading to better glucose control mechanisms in diabetic models .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Pyrrolo[3,2-d]pyrimidine Core

The biological and physicochemical properties of pyrrolo[3,2-d]pyrimidines are highly dependent on substituents. Key derivatives include:

Compound Substituents Cytotoxicity (CC₅₀, μM) Water Solubility Reference
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Cl (C2), CH₃ (C5) Not reported Low
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Cl (C2, C4) 6.0 (L1210 cells) Moderate
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Cl (C4), CH₃ (C6) Not reported Low
N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CH₃ (C5), N-CH₃, N-Ph Not reported High (HCl salt)

Key Observations :

  • Chlorine Substitution: Chlorine at C2 or C4 enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, dichloro derivatives (e.g., 2,4-dichloro) show higher cytotoxicity than mono-chloro analogs .
  • Methyl Group : The 5-methyl group in 2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine improves metabolic stability by reducing oxidation at the pyrrole nitrogen .
  • Amino Substitution: Water solubility increases significantly when hydrophilic groups (e.g., -NH₂) are introduced, as seen in 5H-pyrrolo[3,2-d]pyrimidin-2-amine (solubility >50 mg/mL in DMSO) .
Comparison with Thieno[3,2-d]pyrimidines

Replacing the pyrrole ring with a thiophene (thieno[3,2-d]pyrimidine) drastically alters biological activity:

  • For example, 2,4-dichloro-thieno[3,2-d]pyrimidine has a CC₅₀ of 0.32 μM in L1210 cells, compared to 6.0 μM for its pyrrolo counterpart .
  • Metabolic Stability : Pyrrolo derivatives are less prone to hepatic metabolism, attributed to the N5 hydroxyalkyl substitutions .
Structural Analogs in Other Heterocyclic Systems
  • Pyrazolo[4,3-d]pyrimidines : 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1824051-49-1) shares a similar fused-ring system but lacks the pyrrole moiety, resulting in reduced anticancer activity .

Biological Activity

2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a member of the pyrrolopyrimidine class of compounds, which are recognized for their diverse biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound has garnered attention due to its potential as a kinase inhibitor and its ability to induce apoptosis in various cancer cell lines.

The biological activity of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine primarily involves its role as a multi-targeted kinase inhibitor.

Target Enzymes

  • Checkpoint Kinase 1 (CHK1) : The compound exhibits inhibitory activity against CHK1 with an IC50 value of 687 nM, disrupting phosphorylation events that are crucial for cell cycle regulation and survival .
  • Other Kinases : Similar compounds have shown effectiveness against various kinases such as EGFR and CDK2, indicating a broad spectrum of action against cancer-related pathways .

Antiproliferative Effects

Research indicates that 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine demonstrates significant antiproliferative effects on several cancer cell lines:

  • Breast Cancer : Notable activity was observed against estrogen receptor-positive (T47D) and triple-negative (MDA-MB-436) breast cancer cells .
  • Liver Cancer : In HepG2 cells, the compound induced apoptosis and cell cycle arrest, with flow cytometry revealing increased apoptotic cell populations upon treatment .

Dose-Dependent Activity

The antiproliferative effects are dose-dependent, with higher concentrations leading to increased cytotoxicity. For instance, studies have shown that varying dosages in animal models significantly affect the compound's efficacy .

Structure-Activity Relationship

The presence of chlorine and methyl groups in the structure of this compound influences its biological properties, including lipophilicity and target binding affinity. These modifications can enhance the compound's stability and interaction with target enzymes .

In Vitro Studies

In vitro studies have demonstrated that treatment with 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine leads to:

  • Increased expression of pro-apoptotic proteins such as caspase-3 and Bax.
  • Downregulation of anti-apoptotic proteins like Bcl-2, suggesting a shift towards apoptosis in treated cells .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Results indicate a favorable pharmacokinetic profile with acceptable maximum tolerated doses (MTD) ranging from 5–10 mg/kg .

Summary of Findings

Cell Line IC50 (µM) Effects Observed
T47D (Breast Cancer)N/ASignificant antiproliferative effects
MDA-MB-436 (Breast Cancer)N/AInduces apoptosis
HepG2 (Liver Cancer)N/ACell cycle arrest; increased apoptosis
L1210 (Leukemia)6.0Cytotoxicity observed

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, and what factors influence reagent selection?

The synthesis typically involves multi-step protocols. For example, alkylation of the pyrrolo-pyrimidine core using iodomethane in the presence of NaH in DMF (Method A) or bromination via NBS in dichloromethane (Method B) can introduce substituents like methyl or bromine groups. Key factors include steric hindrance at reaction sites, solvent polarity (e.g., DMF for polar intermediates), and temperature control to minimize side reactions. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. How can spectroscopic methods confirm the structural identity of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine?

  • 1H NMR : The methyl group at the 5-position appears as a singlet (~δ 2.6 ppm), while aromatic protons resonate between δ 6.5–8.0 ppm, depending on substituents.
  • 13C NMR : The chlorine-bearing carbon typically shows downfield shifts (~δ 150–160 ppm).
  • HRMS : Exact mass analysis (e.g., m/z 244.9359 for C₈H₇ClN₃) confirms molecular formula. Discrepancies in peak splitting or integration ratios may indicate impurities or regioisomers, necessitating further purification .

Advanced Research Questions

Q. What strategies improve regioselectivity during halogenation or functionalization of pyrrolo[3,2-d]pyrimidine derivatives?

Regioselectivity is influenced by electronic effects (e.g., electron-deficient positions favor electrophilic substitution) and directing groups. For example:

  • Halogenation : Use of NBS in non-polar solvents (e.g., DCM) targets electron-rich double bonds.
  • Amination : Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) can selectively introduce amines at chlorinated positions. Computational modeling (DFT) predicts reactive sites, while LC-MS monitors reaction progress to identify dominant pathways .

Q. How do contradictory reports on the biological activity of pyrrolo[3,2-d]pyrimidine derivatives inform kinase inhibitor design?

Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., ATP concentration) or cellular context. To resolve these:

  • Structure-Activity Relationship (SAR) : Systematic substitution at the 2- or 5-positions (e.g., methyl, ethyl) modulates steric bulk and hydrophobicity, impacting kinase binding pockets.
  • Biophysical Validation : Surface plasmon resonance (SPR) or X-ray crystallography confirms binding modes, distinguishing competitive vs. allosteric inhibition .

Q. What experimental approaches address low yields in nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of reactants.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
  • Microwave Assistance : Controlled microwave irradiation reduces reaction time and byproduct formation. Post-reaction analysis via TLC or HPLC identifies unreacted starting materials, guiding stoichiometric adjustments .

Methodological Notes

  • Contradiction Resolution : When literature reports conflicting data (e.g., reaction yields), replicate experiments under standardized conditions (solvent purity, inert atmosphere) and validate via orthogonal techniques (e.g., NMR, HRMS) .
  • Safety Protocols : Handle chlorinated intermediates in fume hoods with nitrile gloves; quench reactive reagents (e.g., NaH) with isopropanol before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.